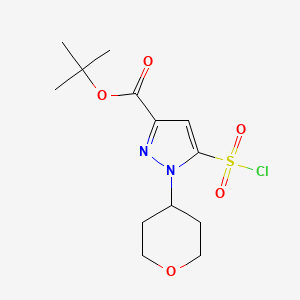

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

Description

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a tert-butyl carboxylate group at position 3, a chlorosulfonyl (-SO₂Cl) moiety at position 5, and a tetrahydropyran (oxan-4-yl) substituent at position 1. The chlorosulfonyl group is highly reactive, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides), making the compound a valuable intermediate in medicinal chemistry. The oxan-4-yl group enhances polarity and may improve metabolic stability compared to alkyl or aromatic substituents.

Properties

Molecular Formula |

C13H19ClN2O5S |

|---|---|

Molecular Weight |

350.82 g/mol |

IUPAC Name |

tert-butyl 5-chlorosulfonyl-1-(oxan-4-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H19ClN2O5S/c1-13(2,3)21-12(17)10-8-11(22(14,18)19)16(15-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3 |

InChI Key |

QAEBDJHGHZJHFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C(=C1)S(=O)(=O)Cl)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the chlorosulfonyl and oxan-4-yl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: The chlorosulfonyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. The introduction of the chlorosulfonyl group may enhance these activities by improving solubility and bioavailability.

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, studies on related pyrazole derivatives have demonstrated efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Agrochemicals

The chlorosulfonyl moiety is particularly relevant in the development of herbicides and fungicides. Compounds with this functional group have been explored for their ability to inhibit specific enzymes in plant pathogens.

Case Study: Herbicidal Properties

A study on related pyrazole compounds revealed their potential as herbicides by targeting key metabolic pathways in plants, thereby providing a means to control weed populations effectively .

Material Science

The unique properties of tert-butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has explored the use of chlorosulfonyl-containing compounds in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These materials could be used in various industrial applications .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains chlorosulfonyl group | Focuses on sulfonamide chemistry |

| tert-butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate | Formyl group instead of chlorosulfonyl | Potential for different biological activities |

| tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carboxylate | Different core structure | Highlights diversity despite common functional groups |

Mechanism of Action

The mechanism of action of tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group may play a key role in its reactivity, allowing it to form covalent bonds with target molecules. The oxan-4-yl group may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- Target Compound : Combines a pyrazole core with a chlorosulfonyl group (electron-withdrawing), oxan-4-yl (polar ether), and tert-butyl carboxylate (bulky protecting group).

- tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate : Features an amino group (electron-donating) at position 3 and a cyclobutyl (hydrophobic) substituent at position 5.

- (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate : Incorporates a benzo-triazole carbonyl (hydrogen-bond acceptor) and a bicyclic pyrrolo-pyrrole system.

Reactivity and Functional Groups

- Target Compound : Chlorosulfonyl group enables nucleophilic substitutions (e.g., sulfonamide formation). The oxan-4-yl ether enhances solubility in polar solvents.

- Amino-cyclobutyl Derivative : Amino group permits amidation or alkylation; cyclobutyl increases hydrophobicity.

- Benzo-triazole Derivative : Triazole participates in hydrogen bonding; carbonyl group stabilizes enzyme interactions.

Physical and Chemical Properties

Research Findings

Solubility : The oxan-4-yl group enhances polarity, likely improving aqueous solubility over cyclobutyl or benzo-triazole substituents.

Synthetic Challenges : Introducing -SO₂Cl requires hazardous reagents (e.g., PCl₅), whereas Boc protection and HATU coupling are milder.

Biological Relevance : The benzo-triazole in shows promise in enzyme inhibition, while the target’s -SO₂Cl is ideal for covalent drug design.

Biological Activity

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (CAS No. 2059966-56-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉ClN₂O₅S, with a molecular weight of 350.82 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a chlorosulfonyl group that may enhance its reactivity and biological profile.

Synthesis

The synthesis of this compound involves multiple steps typically starting from commercially available pyrazole derivatives. The chlorosulfonyl group is introduced to enhance the compound's electrophilic character, which is crucial for its interaction with biological targets.

Inhibition Studies

In vitro studies have indicated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For example, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. This inhibition is significant as it parallels the action of established anti-inflammatory drugs such as celecoxib .

Cytotoxicity and Anticancer Potential

The anticancer properties of pyrazole derivatives have been documented extensively. Compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study on Antifungal Activity

A study evaluated the antifungal activity of various pyrazole derivatives against Candida albicans and Cryptococcus neoformans. While specific data on this compound were not available, related compounds showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antifungal potential .

In Silico Studies

In silico docking studies suggest that the compound can effectively bind to several biological targets, including enzymes involved in cancer metabolism. These studies provide insights into the mechanism of action and highlight the potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.